Cas no 56617-66-4 (Demethoxyviridiol)

Demethoxyviridiol is a secondary metabolite derived from fungal species, notably within the Hypocreales order. It is structurally related to viridiol, featuring a sesquiterpenoid backbone but lacking a methoxy group at a specific position. This compound exhibits notable biological activity, including phytotoxic and antimicrobial properties, making it relevant in agricultural and pharmaceutical research. Its mechanism of action often involves disruption of cellular membranes or inhibition of key enzymatic processes. Demethoxyviridiol is valued for its role in studying fungal pathogenesis and as a potential lead compound for developing biocontrol agents. Analytical characterization typically employs HPLC and mass spectrometry to ensure purity and structural confirmation.
Demethoxyviridiol structure
Demethoxyviridiol structure
Product Name:Demethoxyviridiol
CAS No:56617-66-4
MF:C19H16O5
MW:324.327345848084
CID:1066790
PubChem ID:171531
Update Time:2025-05-26

Demethoxyviridiol Chemical and Physical Properties

Names and Identifiers

    • (1R,3S,11bR)-1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocycl openta[7,8]phenanthro[10,1-bc]furan-6,9-dione
    • 1β,3β-Dihydroxy-18-norandrost-5-eno[6,5,4-bc]furan-8,11,13-triene-7,17-dione
    • DEMETHOXYVIRIDIOL
    • WK38ZDT69B
    • NSC658705
    • Q27292687
    • DTXSID20972058
    • UNII-WK38ZDT69B
    • CHEBI:219522
    • Cyclopenta(7,8)phenanthro(10,1-bc)furan-6,9-dione, 1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-, (1R-(1-alpha,3-alpha,11b-alpha))-
    • SCHEMBL12464245
    • 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione
    • (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-cyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione
    • NSC-658705
    • (1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
    • 1beta,3beta-Dihydroxy-18-norandrost-5-eno[6,5,4-bc]furan-8,11,13-triene-7,17-dione
    • 56617-66-4
    • Desmethoxyviridiol
    • Nodulisporiviridin E
    • HY-135526
    • CS-0113388
    • (1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo(10.6.1.02,10.05,9.015,19)nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
    • Demethoxyviridiol
    • Inchi: 1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1
    • InChI Key: OSSCBUARECIOCW-KSMMKXTCSA-N
    • SMILES: O1C=C2[C@H](C[C@H]([C@]3(C)C4C=CC5C(CCC=5C=4C(C1=C32)=O)=O)O)O

Computed Properties

  • Exact Mass: 324.09978
  • Monoisotopic Mass: 324.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 87.7

Experimental Properties

  • PSA: 87.74

Demethoxyviridiol Pricemore >>

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Additional information on Demethoxyviridiol

Introduction to Demethoxyviridiol (CAS No. 56617-66-4)

Demethoxyviridiol, a compound with the chemical identifier CAS No. 56617-66-4, has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, belonging to the family of viridinoids, is known for its unique structural and functional properties that make it a subject of intense study in medicinal chemistry. The interest in Demethoxyviridiol stems from its potential biological activities and the structural insights it provides into the viridinoid scaffold, which is found in several bioactive natural products.

The molecular structure of Demethoxyviridiol is characterized by a complex framework of oxygen-containing heterocycles, which contribute to its distinct chemical profile. This complexity has made it a valuable candidate for investigating various pharmacological pathways. Recent studies have highlighted the compound's role in modulating biological processes, particularly in the context of anti-inflammatory and immunomodulatory effects. The presence of specific functional groups, such as hydroxyl and methoxy substituents, plays a crucial role in determining its interaction with biological targets.

In the realm of drug discovery, Demethoxyviridiol has been studied for its potential as a lead compound for developing novel therapeutic agents. Its structural features offer a unique starting point for medicinal chemists to design derivatives with enhanced efficacy and reduced toxicity. The compound's ability to interact with multiple biological targets makes it an attractive candidate for multitarget drug design, a strategy that aims to address complex diseases more effectively.

One of the most compelling aspects of Demethoxyviridiol is its discovery in natural sources, which underscores the importance of exploring biodiversity for new pharmaceuticals. The compound is isolated from plants belonging to the family Rubiaceae, which are known for their rich chemical diversity and bioactivity. The biosynthetic pathways leading to Demethoxyviridiol are complex and involve multiple enzymatic steps, providing insights into plant secondary metabolism.

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the structural and dynamic properties of Demethoxyviridiol. NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its three-dimensional structure and understanding its conformational flexibility. These studies have revealed that Demethoxyviridiol exists in multiple tautomeric forms, which can influence its biological activity.

The pharmacological profile of Demethoxyviridiol has been extensively evaluated in vitro and in vivo models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase. Additionally, Demethoxyviridiol has shown promising results in preclinical trials for its potential use in treating chronic inflammatory diseases. These findings highlight its therapeutic potential and justify further investigation into its clinical applications.

The synthesis of Demethoxyviridiol remains a challenging task due to its complex structure. However, recent developments in synthetic organic chemistry have provided new methodologies for constructing the viridinoid scaffold efficiently. These advances include catalytic asymmetric reactions and biocatalytic approaches, which offer sustainable routes to produce this compound on an industrial scale.

The role of computational chemistry in studying Demethoxyviridiol cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and interaction energies between Demethoxyviridiol and biological targets. These computational studies not only aid in understanding the mechanism of action but also guide the design of more potent derivatives.

Demethoxyviridiol also serves as a model compound for studying the ecological interactions between plants and microorganisms. Its presence in plant tissues suggests a possible role in defense mechanisms against pathogens and herbivores. Furthermore, microbial degradation studies have shown that certain bacteria can metabolize Demethoxyviridiol, indicating a dynamic interplay between natural products and microbial communities.

The future direction of research on Demethoxyviridiol lies in expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers aim to identify analogs with improved pharmacokinetic properties and reduced side effects. Additionally, exploring synthetic biology approaches could provide new avenues for producing this compound sustainably.

In conclusion, Demethoxyviridiol (CAS No. 56617-66-4) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, bioactivity profiles, and natural origins make it a valuable asset for drug discovery efforts. As our understanding of its biology and chemistry continues to evolve, so too will its applications in medicine and beyond.

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